molecular formula C14H11ClO2S2 B1417358 ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate CAS No. 2197715-18-5

ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate

Cat. No. B1417358
M. Wt: 310.8 g/mol
InChI Key: KSLAMJSXUCFLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a chemical compound with the empirical formula C14H11ClO3S . It has a molecular weight of 294.75 . This compound is typically in solid form .


Molecular Structure Analysis

The SMILES string of this compound is O=C(OCC)C1=CC2=C(C3=CC(Cl)=CC=C3OC2)S1 . The InChI string is 1S/C14H11ClO3S/c1-2-17-14(16)12-5-8-7-18-11-4-3-9(15)6-10(11)13(8)19-12/h3-6H,2,7H2,1H3 . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a solid compound . More detailed physical and chemical properties are not available in the web search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is involved in the synthesis of various heterocyclic compounds. One example is the formation of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate in the synthesis of prasugrel, a medication used to prevent blood clots. This process involves multiple steps including Vilsmerier reaction, cyclization, hydrazinolysis, azidation, rearrangement, and deprotection (Zhong Weihui, 2013).

  • In another study, ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is used to create novel perianellated tetracyclic heteroaromatics, showcasing its versatility as a synthon in complex organic syntheses (R. Mekheimer et al., 2005).

Applications in Medicinal Chemistry

  • The compound is also pivotal in the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, which are of interest in medicinal chemistry for their potential biological activities. These compounds have been investigated for their ability to undergo further functionalization, such as chlorination and amination (E. Paronikyan et al., 2016).

  • In another research, ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is used in the synthesis of thieno[2,3-d]pyrimidines, demonstrating its significance in developing compounds with potential antibacterial properties (S. M. Radwan & E. A. Bakhite, 1999).

Development of Bioactive Compounds

  • The compound has been employed in the discovery of new apoptosis-inducing agents for breast cancer, demonstrating its potential in the field of oncology. The synthesis involves multicomponent reactions and has shown promising results in both in vitro and in vivo studies, indicating its significance in cancer research (E. Gad et al., 2020).

properties

IUPAC Name

ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S2/c1-2-17-14(16)12-5-8-7-18-11-4-3-9(15)6-10(11)13(8)19-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLAMJSXUCFLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)Cl)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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